

An In-depth Technical Guide to SSR128129E and Its Salt Form

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Compound of Interest		
Compound Name:	SSR128129E free acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule SSR128129E, an allosteric inhibitor of the Fibroblast Growth Factor Receptor (FGFR), and its more commonly utilized sodium salt form. This document details the key differences in their physicochemical properties, provides detailed experimental protocols for their characterization and evaluation, and visualizes the pertinent biological pathways and experimental workflows.

Core Concepts: Understanding the Difference

SSR128129E is a potent and selective, orally bioavailable allosteric inhibitor of FGFR signaling.[1][2] It binds to the extracellular domain of the FGFR, thereby inhibiting FGF-induced signaling in a non-competitive manner.[2] While the free acid form of SSR128129E (CAS 848463-13-8) is the parent active molecule, the sodium salt form (CAS 848318-25-2) is frequently used in research and development.[1] The primary distinction between the two lies in their physicochemical properties, which can significantly impact their handling, formulation, and bioavailability.[2]

Salt formation is a common strategy in drug development to enhance the aqueous solubility, dissolution rate, and stability of a parent compound.[2] For a weakly acidic compound like SSR128129E, the formation of a sodium salt generally leads to improved pharmaceutical properties.



Data Presentation: Physicochemical Properties

The following table summarizes the known and extrapolated physicochemical properties of **SSR128129E** free acid and its sodium salt.

Property	SSR128129E (Free Acid)	SSR128129E (Sodium Salt)	Reference
CAS Number	848463-13-8	848318-25-2	[1]
Molecular Formula	C18H16N2O4	C18H15N2NaO4	[3]
Molecular Weight	324.33 g/mol	346.31 g/mol	[3]
Appearance	Yellow solid powder	Yellow solid powder	[1]
Solubility in Water	Insoluble or slightly soluble	1 mg/mL	[3][4]
Solubility in DMSO	Soluble	≥ 54 mg/mL (155.93 mM)	[5]
Solubility in Ethanol	Insoluble or slightly soluble	Insoluble or slightly soluble	[3][4]
Stability	Data not available	Stable for >2 years when stored properly	[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, characterization, and biological evaluation of SSR128129E and its salt form.

Synthesis of SSR128129E Sodium Salt from Free Acid

This protocol describes a general method for the conversion of the free carboxylic acid form of SSR128129E to its sodium salt.

Materials:

SSR128129E (free acid)



- Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)
- Anhydrous ethanol or other suitable organic solvent
- Deionized water
- Magnetic stirrer and stir bar
- pH meter
- Rotary evaporator
- Lyophilizer (optional)

Procedure:

- Dissolve a known quantity of SSR128129E (free acid) in a suitable organic solvent, such as anhydrous ethanol.
- In a separate container, prepare a stoichiometric equivalent of a sodium base solution (e.g.,
 1M NaOH or a saturated solution of NaHCO₃ in water).
- Slowly add the sodium base solution to the SSR128129E solution while stirring continuously.
- Monitor the pH of the reaction mixture. The addition of the base should continue until a neutral pH (around 7.0) is achieved, indicating the complete formation of the salt.
- Once the reaction is complete, remove the solvent using a rotary evaporator under reduced pressure.
- If residual water is present, the resulting solid can be further dried by lyophilization or by drying in a vacuum oven to yield the SSR128129E sodium salt as a solid.
- The final product should be characterized by techniques such as NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.

Characterization of SSR128129E and its Salt Form



Standard analytical techniques should be employed to confirm the identity and purity of both the free acid and salt forms of SSR128129E.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
- Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the exact mass and confirm the molecular formula.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A suitable method would involve a C18 column with a gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid).

In Vitro Efficacy Assessment: FGFR Phosphorylation Assay (Western Blot)

This protocol details the procedure to assess the inhibitory effect of SSR128129E on the phosphorylation of FGFR.

Materials:

- Cancer cell line overexpressing FGFR (e.g., SNU-16, NCI-H1581)
- Cell culture medium and supplements
- SSR128129E (sodium salt, dissolved in a suitable solvent like DMSO)
- Fibroblast Growth Factor 2 (FGF2)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer



- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-FGFR (Tyr653/654), anti-total-FGFR
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- · Imaging system

Procedure:

- Seed the FGFR-overexpressing cells in 6-well plates and allow them to adhere overnight.
- Starve the cells in serum-free medium for 24 hours.
- Pre-treat the cells with varying concentrations of SSR128129E for 2 hours.
- Stimulate the cells with FGF2 (e.g., 20 ng/mL) for 15 minutes.
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-FGFR overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total FGFR as a loading control.



In Vitro Efficacy Assessment: Cell Proliferation Assay (MTT Assay)

This protocol measures the effect of SSR128129E on the proliferation of cancer cells.[6][7][8][9]

Materials:

- Cancer cell line of interest
- 96-well plates
- Cell culture medium
- SSR128129E (sodium salt)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Seed cells into 96-well plates at a predetermined optimal density.
- Allow the cells to attach and grow for 24 hours.
- Treat the cells with a range of concentrations of SSR128129E. Include a vehicle control (e.g., DMSO).
- Incubate the plates for 72 hours.
- Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Add 100 μL of solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.



Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Efficacy Assessment: Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of orally administered SSR128129E in a mouse xenograft model.[10][11][12]

Materials:

- Immunocompromised mice (e.g., nude or SCID mice)
- Cancer cell line for tumor implantation
- SSR128129E (sodium salt)
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Animal balance

Procedure:

- Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
- · Monitor the mice for tumor growth.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer SSR128129E orally (e.g., by gavage) at a predetermined dose and schedule (e.g., daily). The control group should receive the vehicle.
- Measure tumor volume with calipers every 2-3 days.
- Monitor the body weight of the mice as an indicator of toxicity.

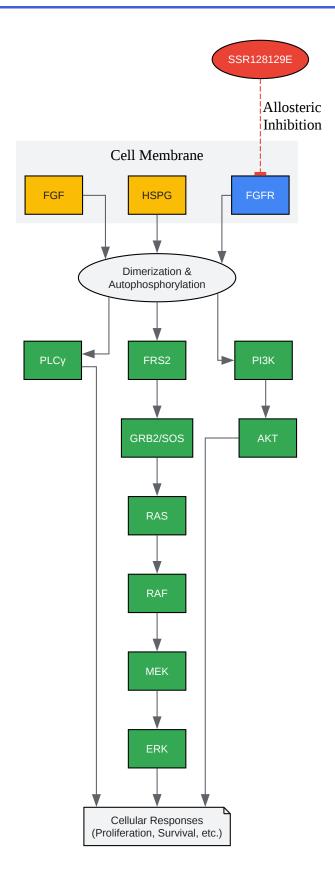


• At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Mandatory Visualization Signaling Pathway

The following diagram illustrates the simplified FGFR signaling pathway and the point of inhibition by SSR128129E.





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Caption: FGFR signaling pathway and allosteric inhibition by SSR128129E.

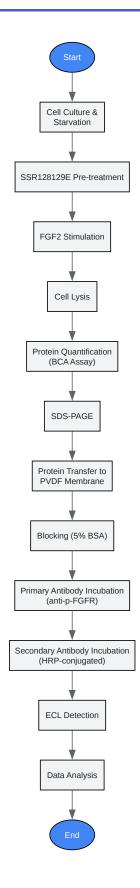




Experimental Workflow: Western Blot for p-FGFR

The diagram below outlines the key steps in the Western blot protocol to assess FGFR phosphorylation.





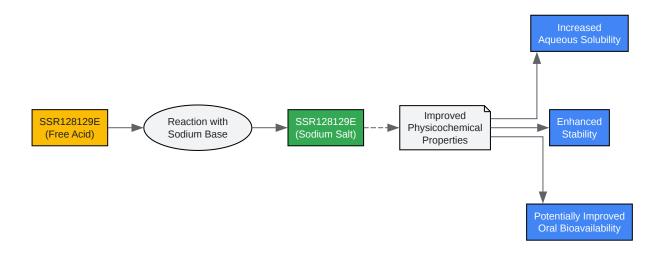
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Caption: Western blot workflow for analyzing FGFR phosphorylation.



Logical Relationship: Free Acid vs. Salt Form

This diagram illustrates the relationship between the free acid and salt forms of SSR128129E and their key differing properties.



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Caption: Relationship between **SSR128129E** free acid and its sodium salt.

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